molecular formula C22H21ClN2O3S B3954563 N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide

Cat. No.: B3954563
M. Wt: 428.9 g/mol
InChI Key: OUZMVBDSGNHHJV-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a chlorophenyl group, and a carbamothioyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the furan-2-carboxamide core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The butan-2-yl group is then added via alkylation, and the final step involves the formation of the carbamothioyl moiety through a thiourea-based reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-methylphenyl)furan-2-carboxamide
  • N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-bromophenyl)furan-2-carboxamide
  • N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-fluorophenyl)furan-2-carboxamide

Uniqueness

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-3-13(2)15-6-9-18(26)17(12-15)24-22(29)25-21(27)20-11-10-19(28-20)14-4-7-16(23)8-5-14/h4-13,26H,3H2,1-2H3,(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMVBDSGNHHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide
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N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide
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N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-(4-chlorophenyl)furan-2-carboxamide

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